2-Fluoro-6-(4-methylcyclohexyl)aniline
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Overview
Description
2-Fluoro-6-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C₁₃H₁₈FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a 4-methylcyclohexyl group. This compound is primarily used for research purposes and has applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-methylcyclohexyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 4-methylcyclohexyl bromide.
Nucleophilic Substitution: The 2-fluoroaniline undergoes a nucleophilic substitution reaction with 4-methylcyclohexyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, with considerations for scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-methylcyclohexyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .
Scientific Research Applications
2-Fluoro-6-(4-methylcyclohexyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the 4-methylcyclohexyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A simpler derivative with only a fluorine atom substituted on the benzene ring.
4-Methylcyclohexylamine: Contains the 4-methylcyclohexyl group but lacks the fluorine substitution.
2,6-Difluoroaniline: Contains two fluorine atoms substituted on the benzene ring
Uniqueness
2-Fluoro-6-(4-methylcyclohexyl)aniline is unique due to the presence of both the fluorine atom and the 4-methylcyclohexyl group. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H18FN |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-6-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13(11)15/h2-4,9-10H,5-8,15H2,1H3 |
InChI Key |
IDIZIKGWKGMLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
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